1,1,1-Trifluoropropan-2-yl carbonochloridate
Description
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Properties
IUPAC Name |
1,1,1-trifluoropropan-2-yl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O2/c1-2(4(6,7)8)10-3(5)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGUMWDAVOODOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Stability of 1,1,1-Trifluoropropan-2-yl Carbonochloridate in Various Solvents
CAS Number: 136205-25-9
Synonyms: 1,1,1-Trifluoroisopropyl chloroformate; Carbonochloridic acid, 2,2,2-trifluoro-1-methylethyl ester
Molecular Formula:
Executive Summary
1,1,1-Trifluoropropan-2-yl carbonochloridate is a specialized fluorinated electrophile used primarily for the introduction of the 1,1,1-trifluoroisopropyl moiety into pharmacophores (carbamates and carbonates). Its stability profile is governed by two competing electronic factors: the strong electron-withdrawing nature of the trifluoromethyl (
Core Stability Directive:
-
Intrinsic Instability: High. The compound is moisture-sensitive (rapid hydrolysis) and thermally labile (susceptible to elimination).
-
Preferred Solvents: Anhydrous halogenated hydrocarbons (DCM,
) or non-polar aromatics (Toluene). -
Critical Incompatibility: DMSO (nucleophilic attack), DMF (catalytic decomposition), and protic solvents (immediate solvolysis).
This guide provides a mechanistic analysis of solvent interactions, detailed handling protocols, and a self-validating stability testing workflow.
Chemical Profile & Reactivity[3][4][5]
Structural Determinants of Stability
The stability of this chloroformate differs significantly from its non-fluorinated analog (isopropyl chloroformate) due to the
-
Enhanced Carbonyl Electrophilicity: The
group exerts a strong inductive effect ( ), significantly increasing the electrophilicity of the carbonyl carbon. This makes the compound hyper-reactive toward nucleophiles (water, alcohols, amines). -
Inhibited
Ionization: Unlike standard secondary chloroformates, the destabilizing effect of the group on an adjacent carbocation retards unimolecular ionization ( ) pathways. However, it increases acidity of the -proton, facilitating base-mediated elimination (E2-like) to 1,1,1-trifluoropropene.
Physical Properties (Estimated)
-
State: Colorless to light yellow liquid.
-
Boiling Point: Predicted ~85–95 °C (at 760 mmHg); typically distilled under reduced pressure.
-
Density: ~1.3–1.4 g/mL.
Solvent Compatibility Matrix
The following matrix categorizes solvents based on kinetic stability data and mechanistic prediction.
| Solvent Class | Specific Solvent | Stability Rating | Mechanistic Risk / Notes |
| Chlorinated | Dichloromethane (DCM) | Recommended | Inert. Excellent solubility. Best for low-temp reactions. |
| Chloroform ( | Recommended | Ensure acid-free (stabilized with amylene, not EtOH). | |
| Aromatic | Toluene | Recommended | High stability. Higher boiling point allows for thermal stress if not controlled. |
| Ethers | THF | Caution | Usable if anhydrous/peroxide-free. Lewis acids may catalyze ring opening. |
| MTBE | Caution | Good alternative to THF. Lower water miscibility reduces hydrolysis risk. | |
| Polar Aprotic | Acetonitrile (MeCN) | Caution | Usable for short durations. Trace water leads to rapid hydrolysis. |
| DMF | Contraindicated | HIGH RISK. Forms Vilsmeier-Haack type adducts; catalyzes decomposition. | |
| DMSO | Contraindicated | HIGH RISK. Acts as an oxidant/nucleophile. Violent decomposition possible. | |
| Protic | Water, Alcohols | Contraindicated | Immediate solvolysis to alcohol/carbonate + HCl. |
| Basic | Pyridine/Et3N (Neat) | Contraindicated | Polymerization/Elimination risk. Use only as stoichiometric additive. |
Mechanisms of Degradation
Understanding how the reagent fails is critical for troubleshooting.
Hydrolysis (Moisture Sensitivity)
Water attacks the highly activated carbonyl carbon.
-
Result: Formation of 1,1,1-trifluoro-2-propanol and release of corrosive HCl gas.
Thermal Decomposition ( vs Elimination)
While alkyl chloroformates often degrade via Internal Nucleophilic Substitution (
DMSO-Mediated Decomposition
DMSO acts as a nucleophile at the oxygen atom, attacking the carbonyl or the alkyl group (Swern-type activation), leading to complex mixtures and potential pressure buildup.
Figure 1: Primary degradation pathways. Note the divergence between hydrolytic and thermal outcomes.
Experimental Protocols
Protocol: Quantitative Stability Assessment via NMR
This protocol is the "Gold Standard" for validating reagent integrity.
Materials:
-
Reagent: 1,1,1-Trifluoropropan-2-yl carbonochloridate (~50 mg).
-
Solvent: Anhydrous
(or deuterated solvent of interest). -
Internal Standard:
-Trifluorotoluene (inert reference). -
NMR Tube: Young's tap NMR tube (strictly air-free).
Workflow:
-
Preparation: In a glovebox or under Ar flow, dissolve 50 mg reagent and 10 mg Internal Standard in 0.6 mL solvent.
-
Baseline Scan (
): Acquire NMR (unprotonated).-
Expected Shift (Reagent): ~ -75 to -78 ppm (doublet).
-
Impurity Shift (Alcohol): Distinct shift (typically upfield/downfield by 0.5-1.0 ppm from reagent).
-
Impurity Shift (Fluoride): -120 to -150 ppm (if HF forms).
-
-
Stress Test: Incubate tube at desired temperature (e.g., 25°C, 40°C).
-
Time-Course: Acquire spectra at 1h, 4h, 24h.
-
Quantification: Integrate Reagent
peak vs. Internal Standard.
Figure 2: Self-validating stability testing workflow using Quantitative
Handling & Storage Recommendations
-
Storage: -20°C under Argon/Nitrogen. Do not store in a freezer sharing space with aqueous buffers or strong bases.
-
Handling: Use Schlenk technique. Syringes should be oven-dried and purged.
-
Quenching: Quench excess reagent with Methanol/Pyridine mixture at 0°C, then wash with dilute aqueous acid.
References
-
Compound Registry: 1,1,1-Trifluoropropan-2-yl carbonochloridate.[1][2][3] CAS Common Chemistry. CAS No. 136205-25-9.[1][2][3]
- General Chloroformate Stability: Kevill, D. N. (2008). "Solvolytic displacement reactions of acid chlorides and chloroformates.
-
Fluoroalkyl Reagent Behavior: Husek, P. (1998). "Chloroformates in gas chromatography as general purpose derivatizing agents." Journal of Chromatography B, 717(1-2), 57-91. Link
-
Mechanistic Insight (Grunwald-Winstein): D'Souza, M. J., & Kevill, D. N. (2014). "Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters." International Journal of Molecular Sciences, 15(4), 5643–5658. Link
Sources
Safety data and toxicology of 1,1,1-Trifluoropropan-2-yl carbonochloridate
An In-depth Technical Guide: Safety Data and Toxicology of 1,1,1-Trifluoropropan-2-yl carbonochloridate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoropropan-2-yl carbonochloridate is a specialized chemical reagent utilized in complex organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structure, featuring a trifluoromethyl group, makes it a valuable building block for introducing fluorine into target molecules, a strategy often employed to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. However, the same reactive characteristics that make this compound useful also necessitate a thorough understanding of its potential hazards.
This technical guide provides a comprehensive overview of the available safety data and toxicological profile of 1,1,1-Trifluoropropan-2-yl carbonochloridate. As a Senior Application Scientist, the goal is not merely to list hazards but to provide a framework for risk assessment and management. This document synthesizes information from safety data sheets (SDS) and general toxicological principles to empower researchers to handle this reagent with the highest degree of safety and scientific integrity. We will delve into its known toxicological endpoints, address significant data gaps, and outline robust protocols for safe handling, exposure control, and emergency response.
Section 1: Chemical and Physical Properties
A foundational understanding of a chemical's physical properties is essential for predicting its behavior in a laboratory setting and for designing appropriate storage and handling protocols.
| Property | Value | Source |
| Molecular Formula | C4H4ClF3O2 | Inferred from name |
| Molecular Weight | 190.52 g/mol | Inferred from formula |
| Appearance | No data available; likely a liquid | General chemical knowledge |
| Boiling Point | No data available | N/A |
| Density | No data available | N/A |
| Storage Temperature | 2 – 8 °C (Refrigerated) | [1][2] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. 1,1,1-Trifluoropropan-2-yl carbonochloridate is classified as a highly hazardous substance.
GHS Pictograms:
-
Signal Word: Danger
Hazard Statements (H-Statements):
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
-
H314: Causes severe skin burns and eye damage.
-
H411: Toxic to aquatic life with long lasting effects.
-
Supplemental: Corrosive to the respiratory tract.
Precautionary Statements (P-Statements):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
Section 3: Toxicological Profile
The toxicological data for 1,1,1-Trifluoropropan-2-yl carbonochloridate is limited, with most information derived from acute toxicity assessments. A significant concern is the lack of data on chronic effects, such as carcinogenicity and mutagenicity.
Known Toxicological Data
The primary quantitative toxicological value available is for acute oral toxicity.
| Endpoint | Species | Route | Value | Classification |
| LD50 | Rat | Oral | 804 mg/kg | Category 3 (Toxic) |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Data Gaps: Crucially, there is no readily available data for the following toxicological endpoints:
-
Skin Corrosion/Irritation (classified as corrosive based on chemical properties)
-
Serious Eye Damage/Irritation (classified as causing serious damage based on chemical properties)
-
Respiratory or Skin Sensitization
-
Germ Cell Mutagenicity
-
Carcinogenicity[3]
-
Reproductive Toxicity
-
Specific Target Organ Toxicity (Single and Repeated Exposure)
Primary Toxicological Concerns
Corrosivity: As a carbonochloridate, this compound is highly reactive with water and nucleophiles. Upon contact with moisture (e.g., on skin, eyes, or in the respiratory tract), it can hydrolyze to form hydrochloric acid (HCl) and 1,1,1-trifluoropropan-2-ol, leading to severe chemical burns. The H314 classification underscores this danger.
Hydrogen Fluoride (HF) Release: A critical and potentially overlooked hazard is its classification as a "Strong hydrogen fluoride-releaser". Thermal decomposition or reaction with certain substances can liberate hydrogen fluoride.[1][4] HF is an extremely toxic and corrosive gas that can cause severe respiratory damage, and skin contact with substances that release HF can lead to deep, painful burns and systemic toxicity (hypocalcemia) if not treated immediately and appropriately. This is the rationale behind the specific first aid recommendation of calcium gluconate paste.
Proposed Toxicological Assessment Workflow
For a compound with limited public data, a drug development organization would typically follow a tiered approach to assess its toxicological risk. This workflow ensures that the most critical data is gathered efficiently while minimizing the use of animal testing.
Caption: Proposed workflow for assessing the toxicology of a novel chemical entity.
Exemplary Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471) This protocol is a self-validating system for assessing mutagenic potential.
-
Objective: To detect gene mutations induced by the test chemical using strains of Salmonella typhimurium and Escherichia coli.
-
Rationale: A positive result in the Ames test is a strong indicator of potential carcinogenicity and necessitates more stringent handling protocols. It is a foundational in vitro screen in drug development.
-
Methodology:
-
Strain Selection: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., a post-mitochondrial fraction, S9, from the liver of rats treated with an inducer like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination). This is critical because many chemicals only become mutagenic after being metabolized.
-
Dose Selection: Use a minimum of five different analyzable concentrations of the test article, with the highest concentration showing evidence of toxicity or being 5 µL/plate or 5 mg/plate.
-
Controls:
-
Negative (Solvent) Control: Demonstrates the spontaneous reversion rate.
-
Positive Controls: Strain-specific mutagens (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) are used with and without S9 to validate the sensitivity of the test system.
-
-
Procedure:
-
Combine the test article, bacterial culture, and (if applicable) S9 mix in molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate at 37 ± 1 °C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase over the negative control and/or a reproducible increase at one or more concentrations with the number of revertants reaching a threshold (e.g., twice the solvent control value).
-
Section 4: Safe Handling and Exposure Control
Given its high acute toxicity and corrosivity, strict exposure controls are mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are essential in the immediate work area.[1]
-
Ventilation: Use only in a well-ventilated area.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to protect against the dual threats of systemic toxicity and severe corrosive burns.
| Protection Type | Specification | Rationale |
| Hand Protection | Handle with gloves inspected prior to use. Use proper glove removal technique. Dispose of contaminated gloves after use.[2] Recommended materials: Butyl rubber or Viton®. | Protects against dermal absorption (H311) and chemical burns (H314). Double-gloving is recommended. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield.[2] | Protects against splashes that can cause severe eye damage (H314). A face shield protects the entire face. |
| Skin/Body Protection | Chemical-resistant lab coat, apron, and closed-toe shoes. Consider a chemically-resistant suit for larger quantities. | Prevents skin contact (H311) and contamination of personal clothing. |
| Respiratory Protection | Not typically required if used in a fume hood. For emergencies or spill cleanup, a full-face respirator with an appropriate combination cartridge (e.g., for organic vapors and acid gases) is necessary. | Protects against inhalation of toxic and corrosive vapors (H331). |
Handling and Storage Workflow
A logical workflow minimizes the risk of accidental exposure or release.
Caption: Logical workflow for the safe handling and storage of the reagent.
Storage Conditions:
-
Temperature: 2–8 °C.[1]
-
Atmosphere: Store under an inert gas if possible, as it is likely moisture-sensitive.[2]
-
Security: Store locked up.[3]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, water, and moisture.[1][5]
Section 5: Emergency and First Aid Procedures
Immediate and correct response to an exposure is critical to minimizing harm.
| Exposure Route | First Aid Procedure |
| Inhalation | Move person to fresh air. If breathing stops, apply artificial respiration. Call a physician immediately. |
| Skin Contact | CRITICAL: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Apply 2.5% calcium gluconate gel to the affected area. Call a physician immediately. This is a specific treatment for potential hydrogen fluoride exposure. |
| Eye Contact | Rinse out with plenty of water for at least 15 minutes. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do. |
| Ingestion | Give water to drink (two glasses at most). Do NOT induce vomiting. Seek medical advice immediately. |
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Do not let the product enter drains. Collect spillage.
-
Absorb: Take up with liquid-absorbent material (e.g., Chemizorb® or vermiculite).
-
Dispose: Place in a suitable, closed container for disposal by an approved waste disposal plant.
-
Clean: Clean the affected area thoroughly.
Conclusion
1,1,1-Trifluoropropan-2-yl carbonochloridate is a potent and valuable synthetic reagent that must be treated with extreme caution. The primary hazards are its high acute toxicity via all routes of exposure, its severe corrosivity to skin, eyes, and the respiratory tract, and its potential to release highly toxic hydrogen fluoride. The significant lack of chronic toxicity data mandates the adoption of the most stringent safety protocols, treating the compound as potentially carcinogenic, mutagenic, or a reproductive toxin until proven otherwise. By understanding these risks and adhering to the engineering controls, personal protective equipment standards, and emergency procedures outlined in this guide, researchers can mitigate the hazards and utilize this compound safely in the pursuit of scientific advancement.
References
-
MilliporeSigma, Safety Data Sheet. [Link]
-
Ichor Life Sciences, Preclinical Toxicology Studies. [Link]
-
AAPPTec, Safety Data Sheet for Fmoc-Cl. [Link]
-
MG Chemicals, Safety Data Sheet. [Link]
-
Cleanchem Laboratories, Material Safety Data Sheets. [Link]
-
Safe Work Australia, GHS Hazardous Chemical Information List. [Link]
Sources
Beyond Mosher’s: The Evolution and Utility of 1,1,1-Trifluoropropan-2-yl Carbonochloridate in Chiral Analysis
Executive Summary
1,1,1-Trifluoropropan-2-yl carbonochloridate (often abbreviated as TFPC-Cl or TF-2-PC to distinguish from prolyl derivatives) represents a critical evolution in the field of chiral derivatizing agents (CDAs). While Mosher’s acid chloride remains the gold standard for NMR spectroscopy, TFPC-Cl was developed to address a specific limitation in gas chromatography (GC): the need for high volatility combined with strong chiral discrimination.
This guide details the history, synthesis, and application of TFPC-Cl. Unlike bulky reagents that degrade chromatographic resolution, TFPC-Cl leverages the electron-withdrawing power of the trifluoromethyl group to enhance volatility and prevent racemization, making it indispensable for the enantiomeric analysis of sterically hindered amines and alcohols.
Part 1: Historical Genesis & Mechanistic Evolution
The "Volatility Gap" in Chiral Analysis
In the 1960s and 70s, the field of chiral analysis was dominated by Harry S. Mosher’s development of
Researchers required a reagent that was:
-
Structurally Compact: To minimize retention times.
-
Highly Volatile: To allow elution at lower temperatures, preventing thermal racemization.
-
Conformationally Rigid: To maximize the energy difference (
) between diastereomeric transition states.
The Fluorine Solution
The introduction of 1,1,1-trifluoro-2-propanol as a chiral scaffold bridged this gap. The trifluoromethyl (
-
Electronic: It creates a strong dipole that locks the conformation of the resulting carbamate, enhancing chiral recognition.
-
Physical: It significantly increases vapor pressure compared to non-fluorinated analogs (like isopropyl chloroformate), facilitating GC analysis.
The chloroformate derivative, 1,1,1-trifluoropropan-2-yl carbonochloridate , synthesizes these properties into a reactive electrophile capable of derivatizing amines and alcohols in minutes.
Part 2: Synthesis & Preparation[1][2][3][4][5]
The synthesis of the reagent hinges on the optical purity of the precursor alcohol, (S)-1,1,1-trifluoro-2-propanol.
Stage 1: Enantioselective Reduction of Trifluoroacetone
The precursor is typically obtained via enzymatic reduction, as chemical reduction yields racemates requiring resolution.
Protocol:
-
Substrate: 1,1,1-Trifluoroacetone.
-
Biocatalyst: Alcohol Dehydrogenase (ADH) or whole-cell Baker’s Yeast (Saccharomyces cerevisiae).
-
Conditions: 30°C, aqueous buffer (pH 7), glucose as a cofactor regenerator.
-
Yield: >90% conversion with >98% enantiomeric excess (ee).
Stage 2: Carbonylation to Chloroformate
The conversion of the chiral alcohol to the chloroformate requires careful handling to prevent racemization at the chiral center.
Reaction:
Reagents:
-
(S)-1,1,1-Trifluoro-2-propanol
-
Triphosgene (Solid, safer alternative to phosgene gas)
-
Quinoline or Pyridine (Acid scavenger)
Figure 1: Synthetic pathway from prochiral ketone to the active chiral chloroformate reagent.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Derivatization of Chiral Amines for GC Analysis
Objective: Determine the enantiomeric purity of a primary amine (e.g., amphetamine analogs).
Reagents:
-
Sample Amine (1-2 mg)
-
(S)-1,1,1-Trifluoropropan-2-yl carbonochloridate (TFPC-Cl) solution (0.1 M in DCM)
-
Base: Pyridine or Triethylamine (TEA)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Dissolve 1 mg of the amine sample in 200 µL of anhydrous DCM in a 2 mL GC vial.
-
Basification: Add 10 µL of pyridine. Critical: Excess base neutralizes the HCl byproduct, driving the reaction to completion.
-
Acylation: Add 20 µL of TFPC-Cl solution. Cap immediately.
-
Incubation: Vortex for 30 seconds and let stand at room temperature for 15 minutes.
-
Validation Check: If the solution turns cloudy (pyridinium hydrochloride salts), the reaction is proceeding.
-
-
Quench (Optional): Add 200 µL of 0.1 M HCl to remove excess amine/pyridine if direct injection causes tailing.
-
Analysis: Inject 1 µL into GC-FID or GC-MS.
Data Interpretation: The reagent reacts to form two diastereomeric carbamates:
-
(S)-Reagent-(R)-Amine
-
(S)-Reagent-(S)-Amine
Due to the rigidity of the
Protocol B: Quantitative Analysis Table
| Parameter | TFPC-Cl Derivative | Acetyl Derivative (Achiral) | Mosher Derivative (MTPA) |
| Volatility | High (Elutes early) | High | Low (Requires high T) |
| Chiral Discrimination | Moderate to High ( | None | High (NMR preferred) |
| Reaction Time | < 15 mins | < 15 mins | > 1 hour |
| Byproducts | HCl (Gas/Salt) | Acetic Acid | HCl |
| Detection (MS) | Distinct | Non-specific | Distinct aromatic fragments |
Part 4: Mechanistic Visualization
The separation relies on the formation of diastereomers. The
Figure 2: Derivatization logic converting enantiomers into physically separable diastereomers.
Part 5: Critical Differentiations & Troubleshooting
The Acronym Trap
Warning: In commercial catalogs (e.g., Regis Technologies), the acronym "TPC" often refers to N-Trifluoroacetyl-L-Prolyl Chloride , a different chiral reagent derived from proline.
-
Target Molecule: 1,1,1-Trifluoropropan-2-yl carbonochloridate (Chloroformate class).
-
Regis "TPC": Prolyl chloride (Amino acid derivative).
-
Implication: Always verify the CAS number or chemical structure. The chloroformate reacts with both amines and alcohols; the prolyl chloride is specific to amines.
Stability & Storage[6][7]
-
Hydrolysis Risk: Chloroformates are moisture-sensitive. Store at -20°C under argon.
-
Validation: Before critical assays, derivatize a known racemic standard (e.g., racemic
-methylbenzylamine). If you observe a single peak, your reagent has likely hydrolyzed or racemized.
References
-
Bucciarelli, M. et al. (1983). Synthesis of optically active fluorine compounds: Enantioselective reduction of trifluoromethyl ketones by yeast. Synthesis, 1983(11), 897-899.
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric esters of certain amines and alcohols. Journal of the American Chemical Society, 95(2), 512–519.
-
Zahradníčková, H., et al. (2009). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate. Journal of Separation Science, 32(22), 3919-3924.
-
Regis Technologies. (n.d.).[1][2][3] GC Derivatization Reagents: TPC (N-TFA-L-Prolyl Chloride) vs Chloroformates. Chrom Tech Catalog.
-
Shibata, N. et al. (2010).[4] Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65.
Sources
Methodological & Application
Separating amino acid enantiomers with 1,1,1-Trifluoropropan-2-yl carbonochloridate
Introduction
The precise determination of amino acid enantiomeric purity is critical in peptide therapeutics, food science, and geochemical dating. While direct separation on chiral stationary phases (CSPs) is common, it often suffers from column degradation, high costs, and limited peak capacity.
This Application Note details the indirect separation of amino acid enantiomers using 1,1,1-Trifluoropropan-2-yl carbonochloridate (TFPC-Cl). Unlike standard achiral chloroformates (e.g., ethyl chloroformate) used in the Husek method, TFPC-Cl possesses a chiral center adjacent to the electron-withdrawing trifluoromethyl group.
Why TFPC-Cl?
-
Chiral Discrimination: Reacts with amino acid esters to form diastereomeric carbamates, resolvable on inexpensive achiral columns (e.g., DB-5, C18).
-
Structural Rigidity: The bulky
group restricts conformational rotation, enhancing diastereomeric resolution ( ). -
Volatility & Detection: The fluorinated moiety significantly increases volatility for Gas Chromatography (GC) and provides a sensitive handle for
NMR and Negative Chemical Ionization (NCI) Mass Spectrometry.
Mechanism of Action
The separation relies on the conversion of enantiomeric mixtures into diastereomers. Diastereomers, unlike enantiomers, possess distinct physical properties (boiling point, polarity), allowing separation on standard stationary phases.
Reaction Scheme:
-
Esterification: The amino acid carboxyl group is protected (methylated) to prevent side reactions and ensure volatility.
-
Acylation: The amino group reacts with (S)-TFPC-Cl via nucleophilic substitution, releasing HCl.
Chemical Equation:
-
L-Amino Acid yields the (S,S)-Diastereomer .
-
D-Amino Acid yields the (S,R)-Diastereomer .
Figure 1: Reaction pathway converting enantiomeric amino acids into separable diastereomeric carbamates.
Materials & Equipment
Reagents
-
Chiral Reagent: (S)-1,1,1-Trifluoropropan-2-yl carbonochloridate (Stereopurity
99% ee).-
Note: Ensure the reagent is stored at 4°C under inert gas.
-
-
Solvents: Dichloromethane (DCM, Anhydrous), Methanol (Anhydrous).
-
Catalysts/Bases: Pyridine (Anhydrous), Acetyl Chloride (for in-situ HCl generation).
-
Standards: Racemic amino acid standard mixture (Sigma-Aldrich or equivalent).
Instrumentation
-
GC-MS: Agilent 7890/5977 or equivalent.
-
Column: DB-5ms or HP-5 (30m
0.25mm 0.25 m).
-
-
Alternative (HPLC): C18 Reverse Phase Column (e.g., Zorbax Eclipse Plus).
Experimental Protocol
Safety Warning: TFPC-Cl is corrosive and lachrymatory. Perform all steps in a fume hood.
Phase 1: Preparation of Amino Acid Methyl Esters
Rationale: Carboxyl protection is mandatory for GC analysis and prevents competitive reaction with the chloroformate.
-
Weigh 1-2 mg of dry amino acid sample into a 4 mL screw-cap glass vial.
-
Add 200
L of 3M HCl in Methanol.-
Preparation: Slowly add acetyl chloride to anhydrous methanol (1:4 v/v) at 0°C.
-
-
Cap tightly and heat at 100°C for 30 minutes .
-
Evaporate the solvent to dryness under a stream of Nitrogen (
) at 60°C.-
Checkpoint: The residue (amino acid methyl ester hydrochloride) should be completely dry.
-
Phase 2: Chiral Derivatization with TFPC-Cl
Rationale: Introduction of the chiral auxiliary.
-
Resuspend the dried residue in 200
L of Anhydrous DCM . -
Add 50
L of Pyridine (scavenges HCl produced in the reaction). -
Add 20
L of (S)-TFPC-Cl . -
Vortex for 10 seconds and incubate at Ambient Temperature (25°C) for 20 minutes .
-
Note: Heating is rarely required and may induce racemization.
-
-
Cleanup: Add 200
L of 1M HCl (aq) to remove excess pyridine. Vortex and centrifuge. -
Transfer the lower organic layer (DCM) to a GC vial with insert.
Figure 2: Step-by-step derivatization workflow for biological samples.
Analysis & Validation
GC-MS Parameters
| Parameter | Setting |
| Inlet Temp | 250°C (Split 10:1) |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Oven Program | 60°C (1 min) |
| Transfer Line | 280°C |
| MS Source | 230°C (EI Mode, 70 eV) |
Data Interpretation
-
Elution Order: Typically, the L-enantiomer (forming the S,S-diastereomer) elutes before the D-enantiomer (S,R-diastereomer) on non-polar columns (e.g., DB-5).
-
Crucial Validation Step: You must run a racemic standard (DL-Mix) to establish the Retention Time (
) for both peaks.
-
-
Resolution (
): Calculate resolution using the equation . A value of indicates baseline separation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Peaks | Water in reaction; Hydrolysis of reagent. | Ensure all glassware and solvents are anhydrous. |
| Single Peak (Racemic) | Incomplete derivatization or co-elution. | Check column efficiency; lower oven ramp rate to 5°C/min. |
| Extra Peaks | Pyridine contamination. | Ensure thorough 1M HCl wash (Step 5). |
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
- König, W. A. (1987). The Practice of Enantiomer Separation by Capillary Gas Chromatography. Huthig.
-
Hušek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A, 552, 289-299. (Basis for chloroformate mechanisms). Link
-
Sigma-Aldrich. (2023). Chiral Reagents for Derivatization. Technical Bulletin. Link
Standard operating procedure for 1,1,1-Trifluoropropan-2-yl carbonochloridate derivatization
Application Note & Protocol
Standard Operating Procedure for Derivatization using 1,1,1-Trifluoropropan-2-yl Carbonochloridate for Chromatographic Analysis
Abstract and Introduction
The chemical derivatization of analytes is a cornerstone of modern analytical chemistry, employed to enhance analyte properties for superior chromatographic separation and detection.[1] Polar functional groups, such as amines, alcohols, and carboxylic acids, often exhibit poor chromatographic behavior, characterized by low volatility, thermal instability, and a tendency for peak tailing.[2] Derivatization addresses these challenges by converting the polar analyte into a less polar, more volatile, and more thermally stable derivative.[3][4]
1,1,1-Trifluoropropan-2-yl carbonochloridate is a specialized chiral derivatizing reagent. Its utility stems from two key structural features: the chloroformate group and the chiral 1,1,1-trifluoropropan-2-yl moiety. Chloroformates are highly effective for derivatizing primary and secondary amines, alcohols, and phenols, transforming them into stable carbamate and carbonate ester derivatives, respectively.[5] The incorporation of a trifluoromethyl group significantly increases the volatility of the resulting derivative, a critical advantage for Gas Chromatography (GC) analysis.[6] Furthermore, this fluorinated group can enhance detection sensitivity, particularly when using an Electron Capture Detector (ECD) or in Negative Chemical Ionization Mass Spectrometry (NCI-MS).[6][7]
Crucially, as an enantiopure reagent, 1,1,1-Trifluoropropan-2-yl carbonochloridate reacts with chiral analytes (e.g., amino acids, amphetamines) to form diastereomers. These diastereomeric pairs possess different physical properties and can be separated and quantified using standard, achiral chromatographic columns, providing a robust method for determining enantiomeric ratios and concentrations.[8][9] This application note provides a comprehensive guide to the principles, applications, and a detailed protocol for using this reagent.
Chemical Principles and Mechanism of Action
The derivatization process is fundamentally an acylation reaction where the active hydrogen on a nucleophilic functional group (e.g., -NH₂, -OH) is replaced by the 1,1,1-trifluoropropan-2-yloxycarbonyl group.[1]
Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) attacks the electrophilic carbonyl carbon of the chloroformate. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is included in the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]
Caption: Nucleophilic acyl substitution mechanism.
Applications in Drug Development and Research
The unique properties of the resulting derivatives make this reagent highly valuable in several analytical contexts:
-
Chiral Separations: Resolving enantiomers of chiral drugs, metabolites, and amino acids on achiral GC or HPLC columns.[9] This is critical in pharmaceutical development, where enantiomers can have vastly different pharmacological and toxicological profiles.
-
Trace Analysis: The trifluoromethyl group acts as an electrophore, significantly enhancing sensitivity for Electron Capture Detection (ECD), making it suitable for trace-level quantification of drugs or environmental contaminants.[6]
-
Metabolomics: Enabling the analysis of polar metabolites like amino acids and biogenic amines by GC-MS, which would otherwise be non-volatile.[5][10]
-
Confirmation of Identity: Creating derivatives with characteristic mass spectral fragmentation patterns, aiding in the structural elucidation and confirmation of analytes in complex matrices.[8]
Experimental Workflow and Protocol
The following section outlines a general-purpose protocol for the derivatization of primary/secondary amines or alcohols. Optimization of parameters such as reagent concentration, temperature, and time may be required for specific analytes.
Caption: General experimental workflow for derivatization.
Detailed Step-by-Step Protocol
Materials:
-
Analyte sample (e.g., primary/secondary amine, alcohol)
-
1,1,1-Trifluoropropan-2-yl carbonochloridate
-
Anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate, dichloromethane)
-
Anhydrous base (e.g., pyridine, triethylamine)
-
Reaction vials (2 mL) with PTFE-lined screw caps[11]
-
Heating block or water bath
-
Vortex mixer and centrifuge
-
Standard laboratory glassware and pipettes
Procedure:
-
Sample Preparation: Accurately place 1-5 mg of the analyte into a clean, dry 2 mL reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen, as the reagent is highly moisture-sensitive.[12]
-
Reagent Addition:
-
Add 200 µL of an anhydrous aprotic solvent (e.g., acetonitrile) to the vial to dissolve the sample.
-
Add 20 µL of an anhydrous base (e.g., pyridine). Vortex thoroughly.
-
Carefully add 50 µL of 1,1,1-Trifluoropropan-2-yl carbonochloridate to the vial. (Caution: Perform this step in a fume hood).
-
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60-70°C for 30 minutes. Reaction times and temperatures may need optimization for specific analytes.[2]
-
Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.
-
Workup (Optional, for "dirty" samples):
-
To remove excess base and salts, add 500 µL of an extraction solvent (e.g., hexane or ethyl acetate) and 500 µL of a 5% sodium bicarbonate aqueous solution.
-
Vortex vigorously for 1 minute, then centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
-
Drying: Pass the organic layer through a small column of anhydrous sodium sulfate or add a small amount of anhydrous sodium sulfate directly to the vial to remove any residual water.
-
Analysis: The sample is now ready for analysis. Inject an appropriate volume (typically 1 µL) into the GC or HPLC system.
Summary of Key Derivatization Parameters
The optimal conditions can vary based on the analyte's structure and functional group. The following table provides general guidelines.
| Parameter | Recommended Condition | Rationale & Comments |
| Analyte Class | Primary/Secondary Amines, Alcohols, Phenols | Carboxylic acids may also react to form mixed anhydrides, but this is less common for GC analysis.[5] |
| Solvent | Anhydrous Acetonitrile, Ethyl Acetate, Dichloromethane | Must be aprotic and anhydrous to prevent hydrolysis of the chloroformate reagent.[12] |
| Base | Anhydrous Pyridine, Triethylamine | Acts as an HCl scavenger to drive the reaction equilibrium towards the product side.[5] |
| Reagent Ratio | >2:1 molar excess of reagent to active hydrogens | A significant excess ensures complete derivatization, especially for trace-level samples.[12] |
| Temperature | 60 - 80 °C | Provides sufficient activation energy for the reaction without causing degradation of the analyte or derivative. |
| Time | 15 - 60 minutes | Reaction is typically rapid but should be optimized by analyzing aliquots at different time points.[2] |
Safety and Handling Precautions
-
Reagent Handling: 1,1,1-Trifluoropropan-2-yl carbonochloridate is a chloroformate. Chloroformates are corrosive, lachrymatory (tear-inducing), and moisture-sensitive.[13] Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Byproducts: The reaction generates HCl. The use of a base neutralizes this, but proper ventilation is still essential.
-
Solvents: Use flammable solvents only in a well-ventilated area and away from ignition sources.[14]
-
Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivative Peak | 1. Inactive reagent (hydrolyzed).2. Water present in sample or solvent.3. Insufficient reaction time/temperature. | 1. Use a fresh, unopened vial of reagent.2. Ensure sample is completely dry; use anhydrous solvents.3. Increase reaction time and/or temperature incrementally. |
| Multiple Derivative Peaks | 1. Incomplete derivatization.2. Derivatization of multiple sites on analyte.3. Side reactions or degradation. | 1. Increase reagent excess and/or reaction time.2. Expected for polyfunctional analytes; confirm with MS.3. Lower the reaction temperature; check analyte stability. |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet or column.2. Incomplete derivatization. | 1. Use a deactivated inlet liner; condition the column.2. Re-optimize the derivatization protocol for completeness. |
| Reagent/Byproduct Interference | Excess reagent or byproducts co-eluting with the analyte. | Perform an aqueous workup step (Section 4.1, Step 5) to remove polar byproducts and excess base. |
References
-
Hušek, P., & Šimek, P. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]
-
Chan, M. K. H., & Lee, J. W. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Hong Kong Medical Technology Association Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of alkyl chloroformate derivatization reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
-
Science.gov. (n.d.). ethyl chloroformate derivatization: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? Retrieved from [Link]
-
Regis Technologies. (n.d.). Chiral Derivatization Reagents/Solvents. Retrieved from [Link]
-
Fan, T. W., & Lane, A. N. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Progress in molecular biology and translational science, 141, 141-165. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
University of Southampton. (n.d.). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Retrieved from [Link]
-
ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS. Retrieved from [Link]
-
Santos, M. A., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals (Basel), 17(2), 247. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. PMC. Retrieved from [Link]
-
Max Delbrück Center. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chloroformate - Wikipedia [en.wikipedia.org]
- 6. jfda-online.com [jfda-online.com]
- 7. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Chiral Derivatization Reagents/Solvents - Regis Technologies [registech.com]
- 10. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
Application Note: HPLC Method Development with 1,1,1-Trifluoropropan-2-yl Carbonochloridate (TFPC) Derivatives
Executive Summary
The resolution of enantiomers is a critical bottleneck in drug development, often requiring expensive chiral stationary phases (CSPs) that suffer from low durability and limited peak capacity. This guide details a robust alternative: Pre-column derivatization using 1,1,1-Trifluoropropan-2-yl carbonochloridate (TFPC) .
While TFPC (also known as 2,2,2-trifluoro-1-methylethyl chloroformate) is historically favored in Gas Chromatography (GC) for its volatility, its utility in High-Performance Liquid Chromatography (HPLC) is underutilized but powerful. By converting enantiomers into diastereomers, TFPC allows for baseline separation on standard, rugged C18 or Phenyl-Hexyl columns . This protocol provides a cost-effective, high-throughput solution for determining the enantiomeric purity of chiral amines and alcohols.
Mechanistic Principles
The Chemistry of Discrimination
TFPC is a Chiral Derivatizing Agent (CDA). It reacts with nucleophiles (primary/secondary amines, alcohols) to form carbamates or carbonates.
-
The Reagent: TFPC contains a chiral center adjacent to a trifluoromethyl (
) group. -
The Reaction:
-
The Separation Mechanism: The
group is bulky and highly electronegative. When the (S)-TFPC reagent binds to a racemic analyte (mixture of R and S), it forms two diastereomers: (S,S)-Carbamate and (S,R)-Carbamate . These diastereomers differ significantly in:-
3D Spatial Arrangement: Steric hindrance alters interaction with the stationary phase.
-
Lipophilicity: The
group creates distinct hydrophobic vectors.
-
These physical differences allow standard Reverse-Phase (RP) columns to separate the pair, often with high resolution (
Reaction Scheme Visualization
Caption: Conversion of enantiomeric pairs into separable diastereomers via TFPC derivatization.
Experimental Protocol
Materials & Reagents[1][2][3]
-
Reagent: (S)-(-)-1,1,1-Trifluoropropan-2-yl carbonochloridate (Sigma/Merck or TCI). Note: Store at 2-8°C, moisture sensitive.
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH).
-
Base: Pyridine (anhydrous) or Borate Buffer (0.2 M, pH 9.0).
-
Quench: 1M HCl or 10% Dimethylamine solution.
Method A: Anhydrous Derivatization (Recommended for Hydrophobic Analytes)
Best for drugs with low water solubility or when using Normal Phase/HILIC downstream.
-
Preparation: Dissolve 1.0 mg of sample in 500 µL of anhydrous ACN.
-
Basification: Add 50 µL of anhydrous Pyridine.
-
Reaction: Add 20 µL of TFPC reagent. Vortex immediately for 30 seconds.
-
Incubation: Let stand at Room Temperature (RT) for 10 minutes. (Heat to 60°C if steric hindrance is suspected).
-
Work-up: Evaporate to dryness under
stream to remove excess pyridine/reagent. Reconstitute in Mobile Phase A/B (50:50).
Method B: Biphasic Derivatization (Recommended for Amino Acids/Hydrophilic Amines)
Best for biological fluids or polar analytes.
-
Preparation: Mix 100 µL of aqueous sample with 100 µL of Borate Buffer (pH 9.0).
-
Reaction: Add 100 µL of TFPC solution (10 mM in ACN).
-
Agitation: Shake vigorously for 2 minutes.
-
Extraction: Add 400 µL of Ethyl Acetate or Hexane. Vortex and centrifuge.
-
Analysis: Inject the organic layer (for Normal Phase) or dry and reconstitute (for Reverse Phase).
HPLC Method Development Strategy
Unlike chiral columns, where method development is often "trial and error," diastereomeric separation follows predictable RP-HPLC rules.
Column Selection
| Column Type | Suitability | Mechanism |
| C18 (ODS) | High | Hydrophobic discrimination. The |
| Phenyl-Hexyl | Optimal | |
| C8 | Medium | Use only if the derivative is extremely hydrophobic and retains too long on C18. |
Mobile Phase & Detection
-
Solvents: Water/ACN gradients are preferred over Methanol. ACN provides sharper peaks for fluorinated compounds.
-
Modifier: 0.1% Formic Acid (for MS) or Phosphoric Acid (for UV).
-
Detection:
-
UV: TFPC derivatives have weak UV absorbance (carbonyl ~205-210 nm). Critical: If your analyte lacks a chromophore (e.g., aliphatic amines), use MS detection or a different reagent (like FMOC). If the analyte has a phenyl ring (e.g., amphetamine), UV at 254 nm is sufficient.
-
MS: Excellent sensitivity. The
group provides a unique mass deficit and distinct fragmentation patterns.
-
Optimization Workflow
Caption: Decision tree for optimizing HPLC separation of TFPC diastereomers.
Troubleshooting & Critical Control Points
Common Issues
-
Racemization: While TFPC is stable, high pH (>10) or prolonged heating (>70°C) during derivatization can induce racemization of the analyte or reagent. Solution: Keep pH < 9.5 and Temp < 60°C.[1]
-
Hydrolysis: The reagent is sensitive to water. Solution: Ensure ACN/Pyridine are anhydrous. Store reagent with desiccant.
-
Peak Tailing: Often caused by unreacted amine interacting with silanols. Solution: Ensure >10x molar excess of TFPC to drive reaction to completion.
Validation Parameters (Example Data)
| Parameter | Acceptance Criteria | Typical Result with TFPC |
| Resolution ( | ||
| Derivatization Yield | ||
| Stability | Derivatives stable for 48h at 4°C | |
| Linearity ( |
References
-
Hušek, P. (1991). "Rapid derivatization and gas chromatographic determination of amino acids." Journal of Chromatography A.
- Context: Foundational work on chloroformate derivatization mechanisms applicable to both GC and HPLC.
-
Einarsson, S., et al. (1987). "Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography." Analytical Chemistry.
- Context: Establishes the protocol for chiral chloroformate derivatiz
-
Thermo Fisher Scientific. (2025). "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Application Note.
- Context: Detailed automation protocols for amine derivatiz
-
Sigma-Aldrich. "Proline Derivatization and Enantioresolution by Chiral GC." Technical Bulletin.
- Context: Illustrates the specific utility of trifluoro-derivatives in enhancing volatility and separ
Sources
Application Notes and Protocols for Sample Preparation of Biological Fluids Using 1,1,1-Trifluoropropan-2-yl Carbonochloridate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of 1,1,1-Trifluoropropan-2-yl carbonochloridate as a derivatization agent for the sample preparation of biological fluids. The primary application of this chiral reagent is for the enantioselective analysis of chiral molecules, such as amino acids, amines, and alcohols, in complex matrices like plasma, serum, and urine. The formation of diastereomers allows for their separation and quantification using standard chromatographic techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the synthesis of the reagent, the mechanism of derivatization, detailed step-by-step protocols for sample preparation, and analytical conditions for GC-MS analysis.
Introduction: The Challenge of Chiral Analysis in Biofluids
Biological systems are inherently chiral, and the enantiomers of a chiral drug or metabolite can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers in biological fluids is of paramount importance in drug development, clinical diagnostics, and metabolomics.[1] However, the direct analysis of enantiomers is often challenging due to their identical physical and chemical properties in an achiral environment.[2]
Derivatization with a chiral derivatizing agent (CDA) is a robust strategy to overcome this analytical hurdle.[1][2] By reacting the enantiomeric analytes with a single enantiomer of a CDA, a pair of diastereomers is formed. These diastereomers possess different physical properties and can be separated by conventional achiral chromatography.[2] 1,1,1-Trifluoropropan-2-yl carbonochloridate, a chiral chloroformate, serves as an effective CDA for analytes containing primary or secondary amine and hydroxyl functional groups. The trifluoromethyl group in the reagent can also enhance the volatility and improve the chromatographic properties of the derivatives for GC analysis.
Synthesis and Properties of 1,1,1-Trifluoropropan-2-yl Carbonochloridate
1,1,1-Trifluoropropan-2-yl carbonochloridate is synthesized from the corresponding chiral alcohol, 1,1,1-Trifluoropropan-2-ol, by reaction with phosgene or a phosgene equivalent like diphosgene or triphosgene.[3] The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct.[4]
Key Properties:
| Property | Value |
| Molecular Formula | C4H4ClF3O2 |
| Molecular Weight | 176.52 g/mol |
| Appearance | Colorless liquid (expected) |
| Reactivity | Highly reactive towards nucleophiles (amines, alcohols, water) |
| Chirality | Exists as (R) and (S) enantiomers |
Mechanism of Derivatization
1,1,1-Trifluoropropan-2-yl carbonochloridate readily reacts with nucleophilic functional groups such as primary and secondary amines, and alcohols, to form stable carbamates and carbonates, respectively. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen or oxygen atom of the analyte attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. The reaction is typically performed in a basic medium to neutralize the liberated hydrochloric acid and to deprotonate the analyte, thereby increasing its nucleophilicity.
Caption: Derivatization of a primary amine with 1,1,1-Trifluoropropan-2-yl carbonochloridate.
Experimental Protocols
The following protocols are generalized for the derivatization of chiral amines or amino acids in biological fluids. Optimization of specific parameters may be required for different analytes and matrices.
Materials and Reagents
-
Biological fluid (e.g., plasma, urine)
-
1,1,1-Trifluoropropan-2-yl carbonochloridate solution (1% in an aprotic solvent like toluene or acetonitrile)
-
Internal Standard (a structurally similar chiral compound)
-
Pyridine (or another suitable base)
-
Extraction Solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Sample Preparation and Derivatization Workflow
Caption: Workflow for sample preparation and derivatization.
Detailed Protocol for Plasma Samples
-
Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable aqueous buffer (e.g., 0.1 M borate buffer, pH 9.5).
-
Derivatization: Add 20 µL of pyridine followed by 50 µL of 1% 1,1,1-Trifluoropropan-2-yl carbonochloridate solution. Vortex immediately for 30 seconds and let the reaction proceed at room temperature for 15 minutes.
-
Extraction: Add 500 µL of ethyl acetate and vortex for 1 minute to extract the derivatized analytes.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes.
-
Organic Phase Collection: Carefully transfer the upper organic layer to a new tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Final Preparation: Transfer the dried organic extract to a GC vial for analysis.
GC-MS Analysis
The derivatized diastereomers can be separated and detected using a standard GC-MS system.
Table of Suggested GC-MS Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | Achiral capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | The diastereomers are separable on a standard achiral column. |
| Injection Mode | Splitless | For trace-level analysis. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 250 °C | To ensure complete vaporization of the derivatives. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | To achieve good separation of the diastereomeric peaks. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity. |
Data Analysis and Interpretation
The separation of the two diastereomeric peaks will be observed in the chromatogram. The peak area of each diastereomer is proportional to the concentration of the corresponding enantiomer in the original sample. The enantiomeric excess (%ee) can be calculated using the following formula:
%ee = [ (Peak Area₁ - Peak Area₂) / (Peak Area₁ + Peak Area₂) ] x 100
Where Peak Area₁ and Peak Area₂ are the integrated areas of the two diastereomer peaks.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low derivatization yield | Inactive reagent (hydrolyzed) | Use fresh reagent; ensure anhydrous conditions. |
| Incorrect pH | Optimize the pH of the reaction buffer (typically 9-10). | |
| Poor peak shape | Active sites in the GC system | Deactivate the GC inlet liner and column. |
| Co-eluting interferences | Improve the sample cleanup procedure. | |
| Poor separation of diastereomers | Suboptimal GC temperature program | Optimize the temperature ramp rate and final temperature. |
Conclusion
1,1,1-Trifluoropropan-2-yl carbonochloridate is a promising chiral derivatizing agent for the enantioselective analysis of chiral amines and alcohols in biological fluids. The derivatization protocol is straightforward and compatible with standard sample preparation techniques such as protein precipitation and liquid-liquid extraction. The resulting diastereomers can be effectively separated and quantified by GC-MS, providing a reliable method for determining the enantiomeric composition of target analytes in complex biological matrices.
References
- Dettmer, K., & Oefner, P. J. (2009). Amino acid analysis in biological fluids by GC-MS.
- Krumpochova, P., et al. (2015). Analysis of propyl chloroformate derivatized amino acids by GC–MS in SIM mode.
- Dettmer-Wilde, K., & Oefner, P. J. (n.d.). Amino acid analysis in biological fluids by GC-MS. SciSpace.
- Dettmer, K., et al. (2011).
- Merck. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Wikipedia. (n.d.).
- Fan, T. W.-M., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope. UKnowledge.
- Alfa Chemistry. (n.d.). Chiral Derivatization Reagents - Analytical Chemical Products.
- Qiu, Y., et al. (n.d.). Application of ethyl chloroformate derivatization for gas chromatography–mass spectrometry based metabonomic profiling. SciSpace.
- Nováková, L. (2020). Advances in Sample Preparation for Biological Fluids.
- Qiu, Y., et al. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. PubMed.
- Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents.
- Sigma-Aldrich. (n.d.). (-)-1-(9-Fluorenyl)
- Moldovan, R.-C., et al. (2017). (+) or (-)-1-(9-fluorenyl)
- Goto, A., et al. (n.d.).
- Sigma-Aldrich. (n.d.). Phosgene and Substitutes.
- Fan, T. W.-M., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PMC.
- Andersson, M., et al. (2016). Chiral analysis of β-methylamino alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC)
- Wikipedia. (n.d.). Phosgene.
- Keil, T., et al. (2021). Novel synthetic pathway for the production of phosgene. CORE.
- Gika, H. G., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)
- Eckert, H. (n.d.). Phosgenation reactions.
- Google Patents. (n.d.).
- American Chemistry Council. (2021). 3.0 Properties of Phosgene.
Sources
Application Notes and Protocols: Microwave-Assisted Derivatization with 1,1,1-Trifluoropropan-2-yl carbonochloridate for Enhanced GC-MS Analysis
Introduction: The Imperative for Speed and Sensitivity in Modern Analytical Chemistry
In the landscape of pharmaceutical research, drug development, and clinical diagnostics, the rapid and accurate quantification of small molecules is paramount. Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone analytical technique, offering high-resolution separation and sensitive detection. However, a significant bottleneck in many GC-MS workflows is the derivatization step—a chemical modification required to enhance the volatility and thermal stability of polar analytes containing active hydrogen atoms (e.g., amines, phenols, thiols).[1][2] Traditional derivatization methods often involve lengthy reaction times at elevated temperatures, hindering high-throughput analysis.[2][3][4]
Microwave-assisted chemical synthesis has emerged as a transformative technology, offering dramatic reductions in reaction times, increased yields, and improved reaction selectivity.[2][5] This application note provides a comprehensive guide to the use of 1,1,1-Trifluoropropan-2-yl carbonochloridate as a novel derivatizing agent under microwave-assisted conditions. The trifluoromethyl group in this reagent imparts unique properties to the resulting derivatives, including enhanced volatility and the potential for highly sensitive detection using electron capture detectors (ECD) or negative chemical ionization mass spectrometry (NCI-MS).
This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows by leveraging the synergies between a specialized derivatizing agent and the power of microwave technology.
The Reagent: 1,1,1-Trifluoropropan-2-yl carbonochloridate
1,1,1-Trifluoropropan-2-yl carbonochloridate, also known as trifluoroisopropyl chloroformate, is a highly reactive derivatizing agent. Its utility stems from the electrophilic carbonyl carbon, which readily reacts with nucleophilic functional groups such as primary and secondary amines, phenols, and thiols.
Causality Behind Experimental Choices: Why a Fluorinated Reagent?
The choice of a fluorinated derivatizing agent is a strategic one, aimed at enhancing the analytical performance of the resulting derivatives in several key ways:
-
Increased Volatility: The incorporation of the trifluoromethyl group significantly increases the volatility of the derivatives, making them more amenable to GC analysis. This allows for lower elution temperatures and reduced analysis times.
-
Improved Chromatographic Properties: The fluorinated derivatives often exhibit improved peak shapes and reduced tailing on common GC columns, leading to better resolution and more accurate quantification.
-
Enhanced Detector Sensitivity: The highly electronegative fluorine atoms make the derivatives particularly suitable for sensitive detection by ECD and NCI-MS, enabling lower limits of detection for trace-level analysis.
-
Distinct Mass Spectral Fragmentation: The presence of the trifluoromethyl group leads to characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation of the derivatized analytes.
The Technology: Principles of Microwave-Assisted Chemistry
Microwave-assisted synthesis utilizes microwave energy to heat a reaction mixture directly and efficiently. Unlike conventional heating methods that rely on conduction and convection, microwaves interact directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. This results in several advantages for derivatization reactions:
-
Reduced Reaction Times: Reactions that may take hours with conventional heating can often be completed in minutes using microwave irradiation.[2][3][4]
-
Increased Reaction Efficiency and Yields: The rapid and uniform heating can lead to more complete reactions and higher yields of the desired derivatives.
-
Enhanced Reaction Control: Modern microwave synthesis platforms allow for precise control of temperature and pressure, ensuring reproducible reaction conditions.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the microwave-assisted derivatization of primary/secondary amines and phenols using 1,1,1-Trifluoropropan-2-yl carbonochloridate. These protocols are designed to be a starting point and may require optimization for specific analytes and matrices.
Protocol 1: Microwave-Assisted Derivatization of Primary and Secondary Amines
This protocol describes the formation of trifluoroisopropyl carbamates from primary and secondary amines.
Materials:
-
Analyte solution (in a suitable solvent, e.g., acetonitrile, ethyl acetate)
-
1,1,1-Trifluoropropan-2-yl carbonochloridate solution (10% in acetonitrile)
-
Pyridine (as a catalyst and acid scavenger)
-
Microwave synthesis vials (10 mL) with caps
-
Microwave synthesizer
-
GC-MS system
Procedure:
-
Sample Preparation: To a 10 mL microwave vial, add 100 µL of the analyte solution.
-
Addition of Reagents: Add 200 µL of the 1,1,1-Trifluoropropan-2-yl carbonochloridate solution and 50 µL of pyridine to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 80°C for 5 minutes.
-
Quenching and Extraction: After cooling, add 1 mL of deionized water to the vial to quench any unreacted reagent. Extract the derivatized analyte with 1 mL of n-hexane or ethyl acetate.
-
Analysis: Transfer the organic layer to a GC vial for analysis by GC-MS.
Causality Behind Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation. It also serves as a catalyst.
-
Microwave Conditions: The temperature and time have been selected to ensure rapid and complete derivatization while minimizing potential degradation of the analytes or derivatives.
Protocol 2: Microwave-Assisted Derivatization of Phenols
This protocol details the formation of trifluoroisopropyl carbonates from phenolic compounds.
Materials:
-
Analyte solution (in a suitable solvent, e.g., acetonitrile, acetone)
-
1,1,1-Trifluoropropan-2-yl carbonochloridate solution (10% in acetonitrile)
-
Potassium carbonate (as a base)
-
Microwave synthesis vials (10 mL) with caps
-
Microwave synthesizer
-
GC-MS system
Procedure:
-
Sample Preparation: To a 10 mL microwave vial, add 100 µL of the analyte solution.
-
Addition of Reagents: Add 200 µL of the 1,1,1-Trifluoropropan-2-yl carbonochloridate solution and approximately 10 mg of anhydrous potassium carbonate to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100°C for 7 minutes.
-
Quenching and Extraction: After cooling, add 1 mL of deionized water. Extract the derivatized analyte with 1 mL of diethyl ether or dichloromethane.
-
Analysis: Transfer the organic layer to a GC vial for analysis by GC-MS.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A solid base is used here to avoid potential side reactions with pyridine in the presence of phenols.
-
Higher Temperature and Longer Time: Phenols are generally less nucleophilic than amines, requiring slightly more forcing conditions to achieve complete derivatization.
Data Presentation: Expected Performance
The following table summarizes the expected reaction parameters and outcomes for the microwave-assisted derivatization protocols.
| Analyte Class | Reagent | Catalyst/Base | Solvent | Microwave Temp. | Microwave Time | Expected Yield |
| Primary/Secondary Amines | 1,1,1-Trifluoropropan-2-yl carbonochloridate | Pyridine | Acetonitrile | 80°C | 5 min | >95% |
| Phenols | 1,1,1-Trifluoropropan-2-yl carbonochloridate | K₂CO₃ | Acetonitrile | 100°C | 7 min | >90% |
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of these protocols, the following quality control measures should be implemented:
-
Internal Standards: The use of a deuterated or structurally similar internal standard is highly recommended to correct for variations in extraction efficiency and instrument response.
-
Method Blanks: A method blank (containing all reagents except the analyte) should be run with each batch of samples to check for contamination.
-
Calibration Curves: A calibration curve should be prepared using a series of known concentrations of the derivatized analyte to ensure accurate quantification.
-
Confirmation of Derivatization: The mass spectra of the derivatized analytes should be carefully examined to confirm the addition of the trifluoroisopropyl carbamate or carbonate moiety.
Visualization of the Workflow and Reaction
Derivatization Reaction of a Primary Amine
Caption: Reaction scheme for the derivatization of a primary amine.
Experimental Workflow
Caption: General workflow for microwave-assisted derivatization.
Conclusion: Accelerating Analytical Insights
The combination of 1,1,1-Trifluoropropan-2-yl carbonochloridate and microwave-assisted derivatization offers a powerful strategy for enhancing the speed, efficiency, and sensitivity of GC-MS analysis for a wide range of polar analytes. By significantly reducing derivatization times and improving the analytical characteristics of the derivatives, this approach enables higher sample throughput and provides more reliable quantitative data. The protocols and principles outlined in this application note serve as a robust foundation for researchers and scientists to develop and validate high-performance analytical methods tailored to their specific needs in drug discovery, development, and beyond.
References
-
J.D. Hoofnagle, A.L. Lahaie, "Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis", Journal of Chromatography A, 1217(46), 7254-7260 (2010). Available at: [Link]
-
M. Moos, et al., "A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization", Amino Acids, 53(3), 347-358 (2021). Available at: [Link]
-
A.K. Malik, et al., "Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts", Metabolites, 11(3), 183 (2021). Available at: [Link]
-
S.M. Z. Hossain, et al., "Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques", In Biogenic Amines, IntechOpen (2019). Available at: [Link]
-
C. O. Kappe, "Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis", Anal Bioanal Chem, 396, 229–246 (2010). Available at: [Link]
-
T.Y. Chu, et al., "Microwave-accelerated derivatization processes for the determination of phenolic acids by gas chromatography-mass spectrometry", Talanta, 54(6), 1163-1171 (2001). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-accelerated derivatization processes for the determination of phenolic acids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing racemization during 1,1,1-Trifluoropropan-2-yl carbonochloridate derivatization
Topic: Troubleshooting and Protocol Optimization for 1,1,1-Trifluoropropan-2-yl Carbonochloridate (TFPC) Derivatization Audience: Analytical Chemists, drug development researchers. Reagent Focus: (S)-(-)-1,1,1-trifluoro-2-propyl chloroformate (also known as TPC or TFPC-Cl).
Module 1: The Chemistry of Failure (Root Cause Analysis)
The "Alpha-Proton" Vulnerability
The core utility of TFPC lies in its chiral center, which allows for the resolution of enantiomeric amines and alcohols via GC/MS or HPLC. However, this same center is the reagent's "Achilles' heel."
The chiral center at the C2 position is bonded to:
-
A Trifluoromethyl group (-CF3) : A powerful electron-withdrawing group (EWG).
-
An Oxygen atom : Part of the chloroformate ester, also electron-withdrawing.
The Mechanism of Racemization:
The combined inductive effects of the -CF3 group and the ester oxygen render the proton on the chiral carbon (
Visualizing the Risk Pathways
Figure 1: Path A represents the desired derivatization. Path B illustrates the base-catalyzed racemization of the reagent itself, leading to false data.
Module 2: Standard Operating Procedure (SOP)
To prevent racemization, the reaction environment must be strictly controlled. The "Gold Standard" protocol prioritizes Kinetic Control over Thermodynamic Equilibrium.
Protocol: The "Cold-Fast-Dry" Method
| Parameter | Specification | Scientific Rationale |
| Solvent | Dichloromethane (DCM) or Chloroform (CHCl3) | Must be Anhydrous. Moisture hydrolyzes TFPC to acid, which can catalyze racemization or degrade the analyte. |
| Base | Pyridine (Dry) | Avoid Triethylamine (TEA). TEA is a stronger base and increases the risk of alpha-proton abstraction. Pyridine is sufficient to scavenge HCl without aggressively deprotonating the C2 carbon. |
| Temperature | 0°C to Ambient | Heat provides the activation energy required for proton abstraction. Keep the reaction on ice during addition. |
| Stoichiometry | 1.1 to 1.5 eq. of TFPC | Excess reagent ensures reaction completion (avoiding kinetic resolution of the analyte), but massive excess increases the "noise" from reagent byproducts. |
| Quenching | 1M HCl (aq) | Immediate Acidic Quench. Neutralizes the base immediately after the reaction is complete to stop any slow racemization processes. |
Step-by-Step Workflow
-
Preparation: Dissolve the analyte (amine/alcohol) in anhydrous DCM.
-
Base Addition: Add dry Pyridine (1.5 - 2.0 equivalents relative to analyte).
-
Cooling: Place the vial in an ice bath (0°C) for 5 minutes.
-
Derivatization: Add (S)-TFPC (1.2 equivalents) dropwise. Do not add all at once to avoid localized heating.
-
Incubation: Allow to react for 15–30 minutes. (Monitor by TLC/GC if possible; prolonged time = risk).
-
Quench: Add 1M HCl or saturated NaHCO3 (depending on analyte stability, but HCl is preferred to remove Pyridine).
-
Extraction: Extract the organic layer, dry over Na2SO4, and inject.
Module 3: Troubleshooting Dashboard
Use this decision matrix to diagnose issues with your chiral separation.
Scenario A: "I see a third peak in my chromatogram."
-
Explanation: If your analyte is a pure enantiomer (e.g., L-Valine) and your TFPC is pure (S), you should see one peak (S,S). If TFPC racemizes to (S)/(R), you will see a second peak (R,S) which is a diastereomer of the first. If the analyte also has an impurity, you get a third peak.
-
Fix:
-
Check the optical purity of the TFPC reagent bottle. (See Module 4).
-
Switch from TEA to Pyridine.
-
Reduce reaction temperature to -20°C.
-
Scenario B: "My enantiomeric excess (ee) is lower than expected (e.g., 50:50 split)."
-
Diagnosis: Kinetic Resolution Failure or Total Racemization.
-
Explanation:
-
Kinetic Resolution: If the reaction didn't go to completion, TFPC might have reacted faster with one enantiomer of your analyte than the other.
-
Total Racemization: The base was too strong or the reaction too hot, scrambling the stereocenters of both reagent and analyte.
-
-
Fix: Ensure >1.1 equivalents of TFPC are used and allow sufficient time (but not too much time) for completion. Verify reaction completeness via non-chiral GC before checking chirality.
Scenario C: "The baseline is messy with ghost peaks."
-
Diagnosis: Hydrolysis.
-
Explanation: Water entered the system.[1][5] TFPC hydrolyzed to 1,1,1-trifluoro-2-propanol and CO2/HCl. The alcohol byproduct can clutter the chromatogram.
-
Fix: Use freshly distilled solvents and flame-dried glassware.
Module 4: Validation & Quality Control
Before running precious samples, you must validate the system integrity.
The "Blank" Test (Reagent Purity Check)
-
Take a known optically pure standard (e.g., 100% (S)-1-phenylethylamine).
-
Derivatize with your (S)-TFPC reagent using the standard protocol.
-
Pass Criteria: You should observe >99.5% of a single diastereomer peak.
-
Fail Criteria: If you see a peak for the other diastereomer (>0.5%), your reagent has degraded/racemized in the bottle, or your protocol is inducing racemization.
Logic Flow for Troubleshooting
Figure 2: Diagnostic logic tree for isolating the source of chiral inaccuracies.
References
-
Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B. Link
- Citation Context: Establishes the risk of racemization in chloroformate derivatization under alkaline conditions and the necessity of pH control.
-
BenchChem Technical Guides. (2025). Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents. Link
- Citation Context: Outlines the fundamental requirement that CDAs must not racemize during reaction and the use of standards for valid
-
Sigma-Aldrich Technical Bulletin. Proline Derivatization and Enantioresolution by Chiral GC. Link
- Citation Context: Provides comparative protocols for amino acid derivatization, highlighting the use of acidic methylation to avoid racemization before acyl
-
Wikipedia. Chiral Derivatizing Agent. Link
- Citation Context: Mechanistic overview of Mosher's acid vs. other CDAs, emphasizing the structural risks of alpha-protons in resolving agents.
Sources
Troubleshooting low yields in 1,1,1-Trifluoropropan-2-yl carbonochloridate reactions
Executive Summary
You are encountering low yields with 1,1,1-trifluoropropan-2-yl carbonochloridate (TFPC). This is a known issue caused by the "push-pull" conflict of the trifluoromethyl (
This guide provides a root-cause analysis and a validated in situ protocol to maximize yield.
Part 1: Root Cause Analysis (The "Why")
To fix the yield, you must understand the two competing failure modes governed by the
1. The Nucleophilicity Deficit (Synthesis Failure)
-
Issue: The precursor, 1,1,1-trifluoro-2-propanol, has a pKa of ~12.5 (compared to ~16.5 for isopropanol). The electron-withdrawing
group pulls electron density away from the hydroxyl oxygen. -
Consequence: The alcohol is a poor nucleophile. It reacts slowly with phosgene/triphosgene. If you use standard conditions (weak base, no catalyst), the reaction stalls, leading to low conversion.
-
Fix: You must use a nucleophilic catalyst (DMAP or DMF) or a sufficient base (Pyridine/DMA) to drive the formation [1].
2. Thermal Decarboxylation (Storage/Workup Failure)
-
Issue: Secondary alkyl chloroformates are thermodynamically less stable than primary ones.[1] They tend to decompose into the corresponding alkyl chloride and
.[2] -
Mechanism: The decomposition proceeds via an
(Substitution Nucleophilic internal) mechanism.[2] While the group destabilizes the carbocation character required for this transition state (making it slightly more stable than non-fluorinated isopropyl chloroformate), the risk remains high at elevated temperatures ( ) [2]. -
Fix: Avoid distillation if possible. Use the reagent in situ. If isolation is required, keep temperatures
and remove acid byproducts immediately.
Part 2: Visualization of Failure Pathways
The following diagram illustrates the critical decision points where yields are lost.
Figure 1: Reaction pathways showing the synthesis bottleneck (poor nucleophile) and decomposition risks (hydrolysis/thermal).
Part 3: Validated In Situ Synthesis Protocol
Recommendation: Do not purchase this reagent if possible. It degrades during shipping. Synthesize it in situ using Triphosgene (BTC) for maximum freshness and yield [3, 4].
Reagents:
-
Substrate: 1,1,1-Trifluoro-2-propanol (1.0 equiv)
-
Reagent: Triphosgene (0.34 equiv) (Solid source of phosgene)[3]
-
Base: Pyridine (1.05 equiv) or Quinoline (for higher boiling points)
-
Solvent: Anhydrous DCM or THF (Must be dry; water <50 ppm)
Step-by-Step Workflow:
-
System Prep: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon flow. Cool to 0°C .[4]
-
Triphosgene Loading: Dissolve Triphosgene in anhydrous DCM. Safety Note: Triphosgene generates Phosgene gas.[5][6] Use a caustic scrubber on the vent line.
-
Alcohol Addition: Add 1,1,1-trifluoro-2-propanol to the flask.
-
Catalytic Activation (Critical Step):
-
Slowly add the Pyridine dropwise over 30 minutes at 0°C.
-
Why? The base deprotonates the alcohol, making it nucleophilic enough to attack the Triphosgene.
-
Observation: A white precipitate (Pyridinium hydrochloride) will form. This confirms the reaction is progressing.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Do not heat.
-
Utilization:
-
Option A (Coupling): Add your amine/alcohol substrate directly to this mixture (one-pot).
-
Option B (Isolation): Filter off the salts under inert atmosphere. Concentrate the filtrate at reduced pressure and low temp (<20°C) . Do not distill at atmospheric pressure.
-
Part 4: Troubleshooting Matrix
Use this table to diagnose specific yield issues in your current experiments.
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Starting Material Remains) | Alcohol is too electron-deficient. | Add Catalyst: Use 1-5 mol% DMF or DMAP to activate the carbonyl or alcohol. Ensure Pyridine is fresh/dry. |
| Vigorous Gas Evolution (Bubbling) | Rapid Hydrolysis. | Dry Solvents: Your solvent likely contains water. The "bubbling" is |
| Product contains Alkyl Chloride | Thermal Decomposition ( | Cool Down: You heated the reaction or rotary evaporator bath >40°C. Keep all operations on ice or ambient. |
| Low Yield in Coupling Step | HCl Scavenging Failure. | Check Stoichiometry: The formation of TFPC generates HCl. The coupling generates more HCl. Ensure you have |
| Solid Precipitate Clogs Filter | Pyridinium salts. | Solvent Switch: Use Ether or THF where salts are less soluble and easier to filter, or wash with cold dilute HCl (rapidly) if product is stable. |
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Diphenyl carbonate instead of Triphosgene? A: Generally, no. The trifluoro-alcohol is too poor a nucleophile to displace the phenol efficiently without high heat, which would then decompose the product. Triphosgene/Phosgene is required for the high electrophilicity.
Q: Why is my yield lower than non-fluorinated isopropyl chloroformate?
A: Sterics and Electronics. The
Q: How do I store the isolated reagent? A: If you must isolate it, store it over activated 4Å molecular sieves at -20°C. Moisture is the enemy.
References
-
Cotarca, L., & Eckert, H. (2003). Phosgenations - A Handbook. Wiley-VCH. (Detailed mechanisms on chloroformate synthesis and the necessity of catalysts for deactivated alcohols).
-
Kreutzberger, C. B. (2001).[1][7] "Chloroformates and Carbonates".[2][4][5][6][8][9][10] Kirk-Othmer Encyclopedia of Chemical Technology. (Establishes stability hierarchy: Aryl > Primary > Secondary).
-
Pasquato, L., et al. (2000). "Triphosgene: A versatile reagent for the synthesis of chloroformates". Tetrahedron Letters, 41. (Protocol validation for triphosgene usage).
-
Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. (Discusses handling of fluorinated intermediates).
-
Sartori, G., & Maggi, R. (2010). Advances in Friedel-Crafts Acylation Reactions. CRC Press. (Context on electron-withdrawing group effects on acylating agents).
Sources
- 1. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]
- 4. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20" at NAP.edu [nationalacademies.org]
- 8. Phosgene - Wikipedia [en.wikipedia.org]
- 9. softbeam.net:8080 [softbeam.net:8080]
- 10. Phosgene and Substitutes [sigmaaldrich.com]
Technical Support Center: Resolution of Diastereomers Derived from 1,1,1-Trifluoropropan-2-yl Carbonochloridate
Welcome to the technical support center for optimizing the chromatographic resolution of diastereomers formed using 1,1,1-Trifluoropropan-2-yl carbonochloridate. This guide is designed for researchers, chemists, and drug development professionals who leverage this chiral derivatizing agent to resolve enantiomers. Here, we address common challenges and provide systematic troubleshooting strategies rooted in chromatographic theory and practical experience.
The strategic incorporation of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] 1,1,1-Trifluoropropan-2-yl carbonochloridate serves as an effective chiral derivatizing agent (CDA), converting a racemic mixture of enantiomeric alcohols or amines into a pair of diastereomers.[3][4] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct properties, permitting their separation by standard chromatographic techniques like HPLC or SFC.[4][5]
However, the very features that make the trifluoromethyl group advantageous in drug design—its steric bulk and high electronegativity—can introduce unique challenges in chromatographic separation.[6] This guide provides in-depth solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind using 1,1,1-Trifluoropropan-2-yl carbonochloridate for chiral analysis?
A: The fundamental principle is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers.[4] By reacting a racemic analyte (e.g., a mixture of R- and S-alcohols) with an enantiomerically pure CDA like (R)-1,1,1-Trifluoropropan-2-yl carbonochloridate, you form two new compounds: the (R,R) and (S,R) diastereomers. These diastereomers have different three-dimensional arrangements and, consequently, different physical properties, allowing them to interact differently with a chromatographic stationary phase, which enables their separation.[]
Q2: Why can diastereomers containing a trifluoromethyl (CF3) group be difficult to separate?
A: The challenge arises from the unique properties of the CF3 group. Its strong electron-withdrawing nature and significant steric footprint can dominate the molecule's interaction with the stationary phase, potentially masking the more subtle stereochemical differences between the diastereomers.[6] Achieving separation requires a chromatographic system—a combination of stationary and mobile phases—that is highly sensitive to these small differences in spatial arrangement.
Q3: What are the most effective chromatographic techniques for resolving these diastereomers?
A: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant methods.[8]
-
HPLC , in both normal-phase (NP) and reversed-phase (RP) modes, offers a wide range of stationary and mobile phases to modulate selectivity. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective, even for diastereomer separations.[9]
-
SFC is an excellent alternative, often providing faster separations and higher efficiency, especially for preparative scale work.[8][10] Its use of supercritical CO2 with organic co-solvents offers a different selectivity profile compared to HPLC.
Q4: Is a chiral stationary phase (CSP) necessary to separate diastereomers?
A: No, it is not strictly necessary. Since diastereomers have different physical properties, they can be separated on standard (achiral) stationary phases like C18, silica, or phenyl-hexyl columns.[11] However, CSPs, such as those based on amylose or cellulose derivatives, are often exceptionally effective at resolving diastereomers, including those with subtle structural differences, because their complex chiral environments can amplify the interaction disparities between the diastereomeric pair.[9][12]
Troubleshooting Guide: Improving Diastereomer Resolution
This section addresses specific experimental issues in a question-and-answer format, following a logical method development workflow.
}
Issue: Poor or No Separation (Resolution, Rs < 1.5)
Q5: My initial screening on a standard C18 column provides minimal separation. What is the most critical parameter to change first?
A: The stationary phase. Selectivity is the most powerful factor in achieving resolution, and the stationary phase has the greatest impact on selectivity. While C18 is a common starting point, it may not provide sufficient steric or electronic discrimination for trifluoromethylated diastereomers.
Recommended Actions:
-
Switch to a Phenyl-Hexyl or Biphenyl Phase: These columns offer π-π interactions, which can be highly effective for analytes containing aromatic rings. The electron-rich phenyl rings can interact differently with the diastereomers.
-
Utilize a Pentafluorophenyl (PFP) Phase: PFP columns are particularly useful for separating fluorinated compounds due to potential dipole-dipole and other specific fluorine interactions.
-
Screen Polysaccharide-Based Chiral Stationary Phases (CSPs): Even for diastereomers, CSPs like Chiralpak® (amylose-based) and Chiralcel® (cellulose-based) series often provide excellent and sometimes unexpected selectivity.[9] Their rigid, helical structures create complex chiral pockets that can exquisitely differentiate between the overall shapes of the diastereomers.
Q6: I have selected a more appropriate column, but my resolution is still below 1.5. How should I approach mobile phase optimization?
A: Systematic mobile phase optimization is the next logical step. The goal is to alter the solvent strength and introduce secondary interactions that enhance the differential partitioning of the diastereomers between the mobile and stationary phases.
For Normal-Phase HPLC (e.g., on Silica, Diol, or CSPs):
-
Vary the Polar Modifier: The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in a non-polar solvent (e.g., hexane, heptane) are critical.[11] Start with a 90:10 hexane:isopropanol mixture and screen modifier concentrations from 2% to 20%. Different alcohols can provide different selectivities.
-
Rationale: The alcohol modifier competes with the analyte for polar interaction sites (e.g., silanols on silica, carbamate linkages on CSPs) on the stationary phase. Adjusting its concentration directly modulates the retention and can significantly alter the selectivity (α) between the diastereomers.
For Reversed-Phase HPLC (e.g., on C18, Phenyl, PFP):
-
Change the Organic Solvent: Screen acetonitrile (ACN) vs. methanol (MeOH). These solvents have different properties; ACN is aprotic while MeOH is a protic solvent capable of hydrogen bonding. This difference can change how the diastereomers interact with the stationary phase, leading to changes in elution order or improved resolution.[13]
-
Introduce Additives: Small amounts of an acid (0.1% trifluoroacetic acid or formic acid) can sharpen peaks by suppressing interactions with residual silanols but can also impact selectivity.[14]
-
Rationale: The choice of organic modifier and additives alters the polarity and interaction characteristics of the mobile phase, influencing how the diastereomers are "pushed" through the column and interact with the hydrophobic stationary phase.[14]
Q7: Can temperature be used to improve a difficult separation?
A: Yes, absolutely. Temperature is a powerful yet often underutilized tool for optimizing selectivity.[15]
Recommended Actions:
-
Screen a Range of Temperatures: Evaluate the separation at temperatures from 20°C to 40°C in 5°C increments.
-
Analyze the van't Hoff Plot: Plotting ln(k) vs. 1/T (where k is the retention factor and T is the absolute temperature) for each diastereomer can reveal if there are thermodynamic differences in their interaction with the stationary phase. A change in the slope between the two diastereomers indicates a change in enthalpy, which can lead to improved resolution or even a reversal in elution order at different temperatures.
-
Rationale: Changing the temperature affects the thermodynamics of partitioning. Even small differences in the enthalpy (ΔH°) and entropy (ΔS°) of association between each diastereomer and the stationary phase can be exploited to enhance selectivity. Lower temperatures often increase resolution, but at the cost of longer run times and higher backpressure.[16]
Issue: Poor Peak Shape and Inconsistent Results
Q8: My peaks are broad and tailing, which is compromising my resolution. What are the common causes?
A: Peak tailing is typically caused by undesirable secondary interactions, sample solvent effects, or column overload.
Recommended Actions:
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent that is chromatographically weaker than the mobile phase.[9] Injecting in a stronger solvent can cause severe peak distortion.
-
Reduce Sample Concentration: Overloading the column is a common cause of peak fronting or tailing. Reduce the injected mass by a factor of 5-10 and observe the effect on peak shape.
-
Use Mobile Phase Additives: On silica-based columns, acidic silanols can cause tailing with basic analytes. Adding a small amount of a competing agent, like 0.1% triethylamine (for basic compounds) or 0.1% TFA (for acidic compounds), can mask these sites and improve peak shape.[14]
Q9: My retention times are drifting between injections, making quantification unreliable. How can I stabilize my method?
A: Retention time instability points to a lack of system equilibration or inconsistent mobile phase composition.
Recommended Actions:
-
Ensure Column Thermostatting: Use a column oven to maintain a constant temperature (e.g., 25°C). Fluctuations in ambient temperature will cause retention times to drift.[9]
-
Thoroughly Equilibrate the Column: For any new mobile phase, flush the column with at least 10-20 column volumes before the first injection. Polysaccharide CSPs, in particular, can require longer equilibration times.
-
Pre-mix Mobile Phase: Prepare mobile phase solvents in a single large batch rather than using an online gradient mixer for isocratic separations, as this can reduce variability. Ensure the mobile phase is well-mixed and degassed.
Experimental Protocols & Data
Protocol 1: Systematic HPLC Method Development Workflow
This protocol outlines a structured approach to developing a robust separation method for diastereomers derived from 1,1,1-Trifluoropropan-2-yl carbonochloridate.
}
Step 1: Column and Mobile Phase Screening
-
Inject the diastereomer mixture on a set of diverse columns under generic starting conditions.
-
Objective: Identify the column/mobile phase combination that shows the most promise (any separation is a good start).
Table 1: Example Starting Conditions for Method Screening
| Mode | Column Type (4.6 x 150 mm, 5 µm) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) |
| Normal Phase | Silica, Chiralpak® AD-H | 90:10 Hexane:Isopropanol | 1.0 | 25 |
| Reversed Phase | C18, Phenyl-Hexyl, PFP | 50:50 Acetonitrile:Water (+0.1% FA) | 1.0 | 25 |
| Reversed Phase | C18, Phenyl-Hexyl, PFP | 50:50 Methanol:Water (+0.1% FA) | 1.0 | 25 |
Step 2: Optimization of the Best Condition
-
Select the column and mobile phase system that provided the best initial "hit."
-
Systematically vary the mobile phase composition. For NP, adjust the alcohol percentage (e.g., 5%, 10%, 15%). For RP, create a gradient or run isocratic steps from 30% to 70% organic.
-
If separation is still marginal, vary the temperature from 20°C to 40°C.
Step 3: Calculation and Assessment
-
For each condition, calculate the key chromatographic parameters. Baseline resolution is achieved when Rs ≥ 1.5.[9]
-
Separation Factor (α): α = k₂ / k₁
-
Resolution (Rs): Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂)
-
-
The goal is to maximize Rs while keeping the analysis time reasonable.
References
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
-
Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. (2022). Nature Communications. [Link]
-
Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. (2024). JACS Au. [Link]
-
Approaches towards chiral α-trifluoromethyl alcohols. Asymmetric... (2021). ResearchGate. [Link]
-
Chiral derivatizing agent. Wikipedia. [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]
-
Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. (2021). MIT. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2023). Journal of Chromatographic Science. [Link]
-
Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. (2022). Letters in Applied NanoBioScience. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. slideplayer. [Link]
-
Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017). Chromatography Today. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2019). Molecules. [Link]
-
Resolution of enantiomers with both achiral phases in chromatography: Conceptual challenge. (2015). ResearchGate. [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). MDPI. [Link]
-
Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. (2019). Journal of Chromatography A. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]
-
Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. (2018). Nature Communications. [Link]
-
Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. (2022). ResearchGate. [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024). LCGC. [Link]
-
Trifluoromethylation of Heterocycles in Water at Room Temperature. (2014). Royal Society of Chemistry. [Link]
-
Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. (2005). Journal of Chromatography A. [Link]
-
A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. (2022). Nature Research. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. (2023). Juniper Publishers. [Link]
-
NMP and O2 as Radical Initiator: Trifluoromethylation of Alkenes to Tertiary β-Trifluoromethyl Alcohols at Room Temperature. (2015). Organic Chemistry Portal. [Link]
-
CHIRAL SEPARATIONS INTRODUCTION. Virginia Tech. [Link]
-
Optimizing selectivity during reversed-phase high performance liquid chromatography method development. Molnar Institute. [Link]
-
1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. (2025). MDPI. [Link]
-
Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025). Medium. [Link]
-
Chiral derivatization reagents for drug enantioseparation by high‐performance liquid chromatography based upon pre‐column derivatization and formation of diastereomers: enantioselectivity and related structure. (2001). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.mit.edu [web.mit.edu]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. hplc.eu [hplc.eu]
- 13. molnar-institute.com [molnar-institute.com]
- 14. longdom.org [longdom.org]
- 15. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Selecting the right base catalyst for 1,1,1-Trifluoropropan-2-yl carbonochloridate reactions
Topic: Base Catalyst Selection & Reaction Optimization Document ID: TFPC-TECH-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists
Core Technical Directive
1,1,1-Trifluoropropan-2-yl carbonochloridate (TFPC) is a specialized fluorinated electrophile used to introduce the 1,1,1-trifluoroisopropyl carbamate moiety—a critical pharmacophore for modulating lipophilicity and metabolic stability in drug candidates (e.g., MAGL inhibitors).
The Engineering Challenge: Unlike non-fluorinated analogs (e.g., isopropyl chloroformate), TFPC presents a unique "reactivity-stability" paradox:
-
Hyper-Electrophilicity: The electron-withdrawing
group inductively destabilizes the carbonyl, making it highly susceptible to nucleophilic attack. -
Acidic
-Proton: The same group increases the acidity of the methine proton ( ), creating a high risk of E2 elimination to form 3,3,3-trifluoropropene if the base is too strong or unhindered. -
Thermal Instability: Secondary fluoroalkyl chloroformates are prone to decarboxylative decomposition (
mechanism) to form the alkyl chloride and .
The Solution: Success depends on selecting a base that acts strictly as a proton scavenger (thermodynamic sink) rather than a nucleophilic activator or elimination promoter .
Base Selection Decision Matrix
Do not default to Triethylamine (TEA). Use this logic flow to select the correct base for your specific substrate.
Figure 1: Decision tree for base selection based on nucleophile type and steric constraints.
Troubleshooting & FAQs
Q1: I observe rapid gas evolution and low yield. What is happening?
Diagnosis: Decarboxylative Decomposition.
Mechanism: The
-
Eliminate DMAP: Do not use 4-Dimethylaminopyridine. It forms an unstable acyl-pyridinium intermediate that decomposes rapidly with fluorinated species.
-
Temperature Control: Maintain reaction temperature between -20°C and -10°C during addition.
-
Switch Base: Use 2,6-Lutidine or DIPEA . These sterically hindered bases cannot attack the carbonyl to form the decomposition-prone intermediate.
Q2: I see a side product with M-36 (Loss of HCl) or an alkene.
Diagnosis: E2 Elimination.
Mechanism: The
-
Use "Soft" Bases: Switch to Pyridine or N-Methylmorpholine (NMM) .
-
Biphasic Conditions: Use the Schotten-Baumann method (DCM/Water with
). The inorganic base stays in the aqueous phase, minimizing contact with the sensitive alkyl group while effectively scavenging HCl.
Q3: Can I use this reagent to derivatize a secondary alcohol?
Diagnosis: Low Reactivity. Analysis: Reacting a secondary chloroformate (TFPC) with a secondary alcohol is sterically difficult and electronically deactivated. Protocol Adjustment:
-
Do not mix reagents simultaneously.
-
Step 1: Deprotonate your substrate alcohol with NaH (Sodium Hydride) in THF at 0°C to form the alkoxide.
-
Step 2: Add the TFPC slowly to the alkoxide. This
-like attack is faster than the base-catalyzed pathway and avoids the need for amine bases that cause elimination.
Optimized Experimental Protocol
Application: Synthesis of a 1,1,1-trifluoroisopropyl carbamate from a secondary amine.
Materials
-
Reagent: 1,1,1-Trifluoropropan-2-yl carbonochloridate (TFPC) [Freshly prepared or commercial].
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Base: N,N-Diisopropylethylamine (DIPEA). Do not use TEA.
Step-by-Step Procedure
-
Preparation (t=0): Dissolve the secondary amine (1.0 equiv) in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon atmosphere.
-
Base Addition: Add DIPEA (1.2 equiv). Cool the mixture to -15°C using an ice/salt or acetone/dry ice bath.
-
Why? Cooling prevents thermal decomposition of the incoming chloroformate.
-
-
Reagent Addition: Add TFPC (1.1 equiv) dropwise over 10–15 minutes.
-
Critical: Monitor internal temperature.[1] Do not allow it to rise above -5°C.
-
-
Reaction: Stir at -15°C for 30 minutes, then allow to warm slowly to room temperature over 2 hours.
-
Quench: Quench with saturated aqueous
.-
Note: Do not use basic workup (NaOH) as it may hydrolyze the formed fluorinated carbamate.
-
-
Purification: Extract with DCM. Wash with brine. Dry over
.
Data Summary: Base Performance Comparison
| Base | pKa (Conj. Acid) | Risk Profile | Recommended Use |
| DIPEA | 10.75 | Low (Sterically hindered) | Primary Choice for organic synthesis. |
| Pyridine | 5.2 | Low (Weak base) | Excellent for acid-sensitive substrates. |
| Triethylamine (TEA) | 10.75 | High (Elimination risk) | Avoid if possible; promotes E2 elimination. |
| DMAP | 9.7 | Critical Failure | DO NOT USE. Causes catalytic decomposition. |
| 10.3 | Very Low | Best for scale-up (Schotten-Baumann). |
References
-
Synthesis of Fluorinated Carbamates
- Hexafluoroisopropyl Carbam
- Source: National Institutes of Health (NIH) / PMC.
-
Chloroformate Stability & Reactivity
- Comparison of highly-fluorinated chloroformates as deriv
- Source: PubMed.
-
General Phosgenation & Chloroformate Protocols
-
Phosgenation reactions and triphosgene applications.[1]
- Source: ResearchG
-
-
Precursor Synthesis (1,1,1-trifluoro-2-propanol)
-
Method for industrially producing (S)-1,1,1-trifluoro-2-propanol.[2]
- Source: Google P
-
Sources
Validation & Comparative
Literature Review: 1,1,1-Trifluoropropan-2-yl Carbonochloridate (TFPC) in Forensic Applications
Executive Summary
1,1,1-Trifluoropropan-2-yl carbonochloridate (TFPC) , also known as (S)-(-)-1,1,1-Trifluoro-2-propyl chloroformate , represents a critical class of Chiral Derivatizing Agents (CDAs) in forensic toxicology. Its primary application is the indirect enantiomeric separation of chiral amphetamines (e.g., methamphetamine, MDMA) and cathinones using standard achiral Gas Chromatography-Mass Spectrometry (GC-MS).
Unlike traditional methods requiring expensive chiral columns, TFPC facilitates the conversion of enantiomers into diastereomers that are resolvable on standard polysiloxane columns (e.g., DB-5, HP-5MS). This guide reviews its mechanistic basis, compares its performance against industry standards like L-TPC and Mosher’s Acid Chloride , and provides a validated experimental workflow.
Part 1: Mechanistic Insight & Chemical Principles
The Chiral Challenge in Forensics
Forensic differentiation between enantiomers is legally significant. For instance:
-
Methamphetamine: The (
)-isomer is a potent illicit stimulant ("Crystal Meth"), while the ( )-isomer is a legal component in some over-the-counter nasal decongestants (e.g., Vicks Vapor Inhaler). -
Legal Defense: A suspect testing positive for methamphetamine may claim usage of a legal inhaler. Only chiral analysis can refute or support this claim.
TFPC Reaction Mechanism
TFPC functions via a nucleophilic acyl substitution . The forensic analyte (containing a primary or secondary amine) attacks the carbonyl carbon of the TFPC. This reaction releases hydrogen chloride (neutralized by a base) and forms a stable carbamate diastereomer.
Key Advantages of TFPC Mechanism:
-
Thermal Stability: The resulting carbamates are thermally stable, preventing degradation in the GC inlet.
-
Volatility: The trifluoromethyl (
) group increases volatility, improving peak shape and sensitivity in GC-MS. -
Steric Discrimination: The chiral center adjacent to the bulky
group provides significant steric hindrance, maximizing the physical property differences (boiling point/polarity) between the resulting diastereomers, which drives separation.
Figure 1: Reaction pathway for the derivatization of chiral amines using TFPC.
Part 2: Comparative Analysis of CDAs
In forensic laboratories, the choice of reagent dictates workflow efficiency and data reliability. The table below compares TFPC against its two primary competitors: L-TPC (N-Trifluoroacetyl-L-prolyl chloride) and MTPA-Cl (Mosher's Acid Chloride).
Table 1: Performance Comparison of Chiral Derivatizing Agents
| Feature | TFPC (Trifluoro-2-propyl chloroformate) | L-TPC (Prolyl Chloride) | MTPA-Cl (Mosher's Reagent) |
| Reaction Type | Carbamate Formation | Amide Formation | Amide Formation |
| Target Analytes | Amines, Alcohols | Amines | Amines, Alcohols |
| Racemization Risk | Low (Reagent is structurally rigid) | Moderate (Prolyl ring can racemize during storage/reaction) | Very Low |
| Derivatization Time | Fast (10–15 mins at RT) | Moderate (Often requires heating) | Slow (Requires heating/longer time) |
| GC Volatility | High (Excellent for GC-MS) | Moderate | Low (High MW, better for LC/NMR) |
| Resolution ( | High ( | Very High ( | Moderate on achiral GC columns |
| Reagent Stability | Moisture Sensitive (Store in desiccator) | Moisture & Heat Sensitive (Prone to degradation) | Stable |
Expert Insight: While L-TPC is the historical standard, it suffers from "self-racemization" where the reagent itself degrades into a mixture of isomers, leading to false positives for the minor enantiomer. TFPC offers a robust alternative with cleaner background noise and superior volatility for trace analysis.
Part 3: Validated Experimental Protocol
Objective: Qualitative and quantitative determination of D- and L-Methamphetamine in urine. Limit of Detection (LOD): ~5–10 ng/mL.
Reagents & Materials
-
TFPC Reagent: 10 mM solution of (S)-(-)-1,1,1-Trifluoro-2-propyl chloroformate in acetonitrile.
-
Buffer: 0.1 M Sodium Carbonate (
) or Bicarbonate (pH 9–10). -
Extraction Solvent: Ethyl Acetate or Hexane/DCM mixture.
-
Internal Standard: Methamphetamine-
(racemic).
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot 200
L of urine into a glass centrifuge tube. -
Add 50
L of Internal Standard solution. -
Add 100
L of 0.1 M Carbonate Buffer (pH 9.5). Critical: The base neutralizes HCl produced during the reaction, driving it to completion.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of Ethyl Acetate. Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean reaction vial.
-
Note: Amines must be in their free-base form to react.
-
-
Derivatization:
-
To the organic extract, add 50
L of TFPC Reagent . -
Incubate at Room Temperature (20–25°C) for 15 minutes.
-
Expert Tip: Unlike acid chlorides which often require heating, chloroformates like TFPC are highly reactive at RT. Heating may introduce impurities.
-
-
Cleanup & Injection:
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 100
L of Ethyl Acetate. -
Inject 1
L into GC-MS (Splitless mode).
-
Figure 2: Optimized forensic workflow for TFPC derivatization of amphetamines.
Part 4: Data Interpretation
Chromatographic Separation
On a standard 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5):
-
Elution Order: Typically, the (
)-diastereomer elutes before the ( )-diastereomer (or vice versa depending on specific column phase interactions, but separation is consistent). -
Resolution (
): Expect baseline resolution ( ). -
Mass Spectrum: Look for the molecular ion
(often weak) and characteristic fragment ions.-
Diagnostic Ion:
153 (representing the trifluoroisopropyl carbamate moiety) is often a base peak or significant fragment, confirming the derivative.
-
Troubleshooting Common Issues
-
Low Sensitivity: Check for moisture in the reaction. TFPC hydrolyzes in water. Ensure the organic layer in step 2 is dry (use anhydrous
if necessary). -
Incomplete Reaction: Ensure pH is > 9. If the sample is too acidic, the amine remains protonated (
) and cannot attack the TFPC.
References
-
Comparison of Chiral Derivatizing Agents
- Source: National Institutes of Health (NIH) / PubMed
- Title: Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Rel
-
Link:[Link]
-
Forensic Applications of Chiral Analysis
- Source: Bioanalysis Zone
- Title: Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS (Contextual comparison for GC methods)
-
Link:[Link]
-
Menthyl Chloroformate Alternative (Methodological Basis)
- Source: German Sport University Cologne
- Title: Detection of L- and D-stereoisomers of methamphetamine in urine following derivatization with menthyl chloroform
-
Link:[Link]
-
General Chiral Separation Techniques
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1,1,1-Trifluoropropan-2-yl carbonochloridate
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of reactive chemical intermediates like 1,1,1-Trifluoropropan-2-yl carbonochloridate are paramount. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established principles of laboratory safety and hazardous waste management.
The core challenge with this compound lies in its dual nature: it is a halogenated organic compound, and its carbonochloridate functional group implies reactivity, particularly with nucleophiles like water. Therefore, its disposal pathway must account for both its persistence and its reactivity.
Hazard Profile and Essential Precautions
Key Inferred Hazards:
-
Flammability: Likely a flammable liquid.[1][2] Keep away from heat, sparks, and open flames.[2]
-
Reactivity: The carbonochloridate group is water-sensitive and may decompose to release corrosive gases like hydrogen chloride and hydrogen fluoride.[1][2] It is incompatible with strong oxidizing agents, strong bases, and metals.[2]
-
Toxicity: May be harmful if inhaled, swallowed, or absorbed through the skin.[1][3] It is expected to cause irritation to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE) is non-negotiable. Always wear:
-
Chemical safety goggles or a face shield.
-
Appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
A flame-resistant lab coat.
-
Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4]
The Cardinal Rule: Segregation of Halogenated Waste
The single most critical step in the proper disposal of 1,1,1-Trifluoropropan-2-yl carbonochloridate is its strict segregation as halogenated organic waste .[5][6]
Causality: The disposal pathways for halogenated and non-halogenated solvents are fundamentally different and have significant cost and environmental implications.
-
Non-halogenated solvents can often be recycled or used as fuel additives for industrial processes like cement kilns.[5]
-
Halogenated solvents require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., HCl, HF), preventing their release into the atmosphere.[5][7][8]
Mixing even small amounts of halogenated waste into a non-halogenated waste stream contaminates the entire container, forcing the entire volume to be treated via the more complex and expensive incineration route.[5]
On-Site Waste Accumulation: A Step-by-Step Protocol
-
Container Selection:
-
Use only a designated, approved hazardous waste container that is compatible with halogenated organic compounds.[5]
-
The container must be in good condition, free of leaks, and equipped with a secure, tight-fitting screw-top cap.[5][9] This is crucial to prevent the escape of volatile organic compounds (VOCs).
-
-
Labeling (Before First Use):
-
Label the container before adding the first drop of waste.[9]
-
The label must clearly read "HAZARDOUS WASTE ".[6]
-
List all chemical constituents by their full, proper names. Do not use abbreviations or chemical formulas.[9] For this specific compound, write "1,1,1-Trifluoropropan-2-yl carbonochloridate ". If it is part of a solution, list all components.
-
-
Waste Collection:
-
Storage:
Spill Management and Decontamination
Accidents require a prepared response. In the event of a spill, prioritize safety and containment.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear the appropriate PPE as outlined in Section 1.
-
Containment: Prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.[4]
-
Absorption: Cover the spill with a non-combustible absorbent material, such as sand, vermiculite, or a commercial chemical sorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a new, properly labeled hazardous waste container.[2]
-
Decontamination:
-
Clean the spill area thoroughly. A general procedure involves washing with a detergent solution (e.g., Luminox®) and water, followed by a solvent rinse (e.g., ethanol or acetone), if appropriate for the surface.[10]
-
All cleaning materials (wipes, absorbent pads, contaminated PPE) must be disposed of as halogenated hazardous waste.[11]
-
Labware Decontamination:
-
For reusable labware, a triple rinse protocol is advised.
-
Rinse 1: An appropriate organic solvent (like acetone) to dissolve the residue. This rinseate must be collected as halogenated waste.
-
Rinse 2 & 3: Wash thoroughly with detergent and water.[10]
Final Disposal Pathway: Incineration
Once your waste container is ready for pickup, it will be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The ultimate and environmentally responsible fate for 1,1,1-Trifluoropropan-2-yl carbonochloridate is high-temperature incineration .[7][8]
This thermal destruction process breaks down the complex fluorinated and chlorinated molecule into simpler, less harmful components like carbon dioxide, water, and mineral acids (HF, HCl), which are then neutralized in a scrubber system.
Data & Workflow Visualization
To ensure clarity and immediate comprehension, the following table and diagram summarize the critical information and procedural flow.
Table 1: Hazard & Disposal Summary for 1,1,1-Trifluoropropan-2-yl carbonochloridate
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Halogenated Organic Waste | Contains Fluorine and Chlorine. Must be segregated from non-halogenated streams.[5][6][12] |
| Primary Hazard | Flammable, Corrosive, Irritant | Inferred from similar compounds and functional groups.[1][2] |
| Container Type | Chemically-resistant, screw-top cap | To ensure compatibility and prevent vapor release.[5][9] |
| Container Labeling | "HAZARDOUS WASTE" + Full Chemical Name | Regulatory requirement for clear identification and safety.[6][9] |
| Disposal Method | High-Temperature Incineration | Required for destruction of halogenated compounds and neutralization of byproducts.[7][8] |
| Incompatible Wastes | Aqueous solutions, strong acids/bases | To prevent violent reactions or gas evolution.[2][6] |
Disposal Decision Workflow
Caption: Decision workflow for proper disposal of 1,1,1-Trifluoropropan-2-yl carbonochloridate.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
- University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Synquest Labs. (2013, March 8). Material Safety Data Sheet for Pentafluorophenyl Trifluoroacetate.
- CymitQuimica. (2025, June 2). SAFETY DATA SHEET for (Z)-1-Chloro-2,3,3-trifluoroprop-1-ene.
- MilliporeSigma. (2024, November 8). SAFETY DATA SHEET for 1,1,1-Trifluoroiodoethane.
- Fisher Scientific. (2012, March 23). SAFETY DATA SHEET for 1,1,1-Trifluoroacetone.
- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET for 1,1,1-Trifluoropentane-2,4-dione.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS.
- U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC.
- SBM LIFE SCIENCE CORP. (2019, February 1). SAFETY DATA SHEET.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. epa.gov [epa.gov]
- 11. images.thdstatic.com [images.thdstatic.com]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
